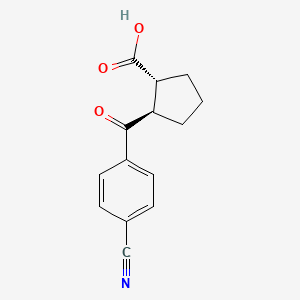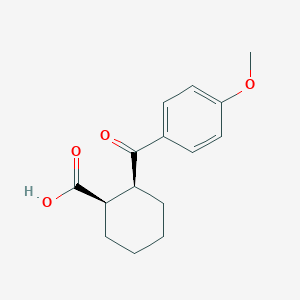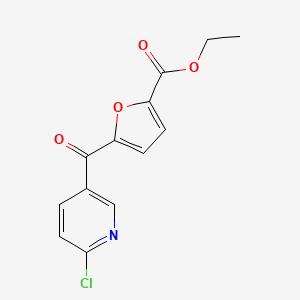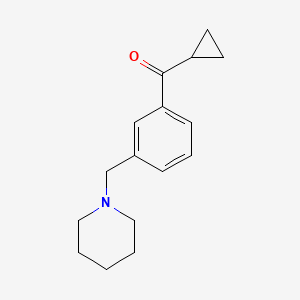
Cyclopropyl 3-(piperidinomethyl)phenyl ketone
Vue d'ensemble
Description
“Cyclopropyl 3-(piperidinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898793-66-3 . It has a molecular weight of 243.35 . The IUPAC name for this compound is cyclopropyl [3- (1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO/c18-16 (14-7-8-14)15-6-4-5-13 (11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Nickel-Catalyzed Cycloaddition Reactions : Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate for nickel-catalyzed cycloaddition, producing cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Hydrogen Borrowing Catalysis : An iridium-catalyzed hydrogen borrowing process was applied to ortho-disubstituted phenyl and cyclopropyl ketones, enabling the formation of α-branched ketones. This facilitated C-C bond formation and the production of carboxylic acid derivatives (Frost et al., 2015).
Fischer Indolisation : Cyclopropyl phenyl ketone reacted with phenylhydrazine to produce tetrahydro-diphenylpyridazine and phenylindole compounds, demonstrating applications in synthesizing complex organic structures (Robinson, Khan, & Shaw, 1987).
[3 + 2] and [3 + 3] Additions : Cyclopropyl alkyl/phenyl ketones reacted with allenylsilanes to produce adducts with high regio- and stereocontrol, showcasing potential in organic synthesis (Yadav & Sriramurthy, 2004).
Single-Electron Transfer in Organic Reactions : Aryl cyclopropyl ketones were studied as probes for single-electron transfer, with insights into the kinetic and thermodynamic aspects of their ring-opening reactions (Tanko, Drumright, Suleman, & Brammer, 1994).
Deprotonation Rates : Cyclopropylcarbinyl phenyl ketones were synthesized, and their deprotonation rates were compared with model compounds, offering insights into the stability of carbanionic centers (Perkins, Peynircoglu, & Smith, 1979).
Photochemistry of Spirocyclopropyl Ketones : The photochemical behavior of spirocyclopropyl ketones was studied, revealing the formation of various photoproducts and insights into the photochemical cleavage of cyclopropyl ketones (Sonoda et al., 1972).
Visible Light Photocatalysis : A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was developed using a photocatalytic system, highlighting advancements in photocatalytic organic synthesis (Lu, Shen, & Yoon, 2011).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound is involved in nickel-catalyzed γ-alkylation of cyclopropyl ketones . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ function .
Biochemical Pathways
Given its involvement in γ-alkylation of cyclopropyl ketones, it may influence pathways related to alkylation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Analyse Biochimique
Biochemical Properties
Cyclopropyl 3-(piperidinomethyl)phenyl ketone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with several enzymes and proteins, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein-coupled receptors (GPCRs). This binding can alter the receptor’s conformation and subsequently affect downstream signaling pathways. The nature of these interactions is often characterized by non-covalent bonds, including hydrogen bonds, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to modulate neurotransmitter release by interacting with presynaptic receptors. This modulation can influence synaptic transmission and neuronal communication .
In addition to its effects on neuronal cells, this compound impacts cell signaling pathways in other cell types. For example, it can activate or inhibit signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity by occupying the active site and preventing substrate binding .
Moreover, this compound can influence gene expression by interacting with transcription factors. This interaction can either enhance or repress the transcription of target genes, depending on the specific transcription factor involved. Additionally, this compound can modulate epigenetic modifications, such as DNA methylation and histone acetylation, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is an important factor that influences its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects of this compound can become more pronounced, leading to significant changes in cellular function and overall organism health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the cyclopropyl group, followed by further oxidation and conjugation reactions .
The interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism. These cofactors provide the necessary reducing equivalents for the enzymatic reactions, ensuring the efficient conversion of the compound into its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which utilize ATP hydrolysis to translocate substrates .
Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which aids in its distribution and localization. The binding to these proteins can also influence the compound’s bioavailability and overall cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize predominantly in the endoplasmic reticulum (ER) and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to these organelles .
In the ER, this compound can interact with enzymes involved in protein folding and modification, influencing their activity. In mitochondria, this compound can affect mitochondrial respiration and energy production by modulating the activity of respiratory chain complexes .
Propriétés
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWDMBQYVMWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643169 | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-66-3 | |
| Record name | Cyclopropyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


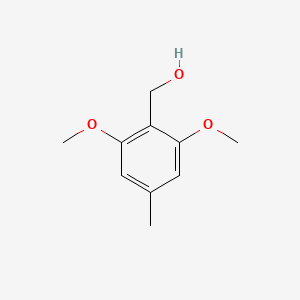
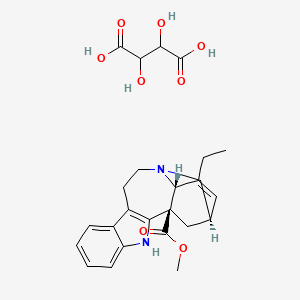

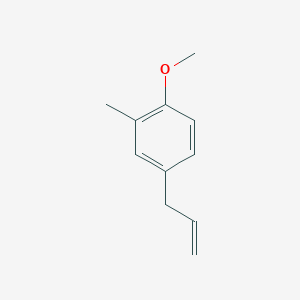
![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
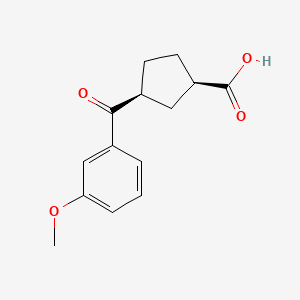
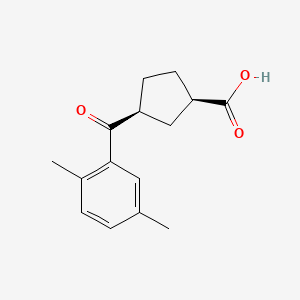
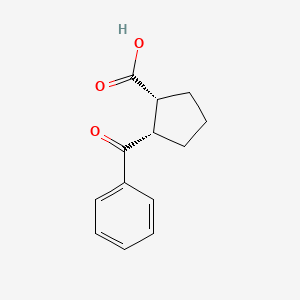
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
